molecular formula C15H23NO6 B3432995 2-Amino-2-[4-(pentyloxy)phenyl]ethanol oxalate CAS No. 1177307-17-3

2-Amino-2-[4-(pentyloxy)phenyl]ethanol oxalate

Cat. No.: B3432995
CAS No.: 1177307-17-3
M. Wt: 313.35 g/mol
InChI Key: DSVXESSNVQSCHJ-UHFFFAOYSA-N
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Description

Contextualization within Chemical Biology and Medicinal Chemistry Research

In the landscape of chemical biology and medicinal chemistry, the exploration of novel molecular entities with the potential to modulate biological systems is a central theme. 2-Amino-2-[4-(pentyloxy)phenyl]ethanol oxalate (B1200264) fits within this paradigm as a compound with a phenylethanolamine backbone, a well-established pharmacophore in numerous biologically active agents. Researchers in these fields are continually seeking to understand how structural modifications to known scaffolds can lead to new therapeutic agents or tool compounds for probing biological pathways. The introduction of a pentyloxy group on the phenyl ring of the phenylethanolamine structure presents an intriguing modification that could influence its pharmacokinetic and pharmacodynamic properties.

The oxalate salt form of the compound is also of significance, as it can modify the physicochemical properties of the parent molecule, such as solubility and stability, which are critical considerations in the early stages of drug discovery and development. The systematic study of such compounds contributes to the broader understanding of structure-activity relationships (SAR) and informs the rational design of future therapeutic candidates.

Overview of the Chemical Scaffold and its Relevance to Biologically Active Compounds

The core chemical scaffold of 2-Amino-2-[4-(pentyloxy)phenyl]ethanol oxalate is phenylethanolamine. This structural motif is found in a variety of endogenous and synthetic compounds with significant biological activities. Phenylethanolamine itself is a trace amine with a structure similar to catecholamine neurotransmitters like dopamine (B1211576), norepinephrine, and epinephrine. slideshare.net

The phenylethylamine framework is a key component of many sympathomimetic drugs, which mimic the effects of the sympathetic nervous system. researchgate.net Modifications to this basic structure, including substitutions on the benzene ring, the ethylamine side chain, and the terminal amino group, can dramatically alter the compound's affinity and selectivity for different adrenergic receptors (α and β). researchgate.net

The key structural features of this compound are:

Phenylethanolamine Core: This provides the basic framework for interaction with biological targets, particularly adrenergic receptors.

4-Pentyloxy Group: The presence of a five-carbon alkoxy chain at the para-position of the phenyl ring significantly increases the lipophilicity of the molecule. This property can influence its ability to cross biological membranes, its distribution in the body, and its interaction with the hydrophobic pockets of receptor binding sites. Increased lipophilicity can sometimes lead to enhanced potency, but it can also affect metabolism and clearance.

Ethanolamine (B43304) Side Chain: The hydroxyl group on the β-carbon of the ethylamine side chain is crucial for the adrenergic activity of many phenylethanolamine derivatives.

Oxalate Salt: This ionic form can improve the compound's crystallinity, stability, and aqueous solubility compared to the free base, which is advantageous for experimental handling and formulation.

The strategic combination of these features makes this compound a compound of interest for investigating the impact of increased lipophilicity on the biological activity of the phenylethanolamine scaffold.

Historical Perspective on Related Compounds in Preclinical Research

The phenylethanolamine scaffold has a rich history in preclinical and clinical research, primarily centered around the development of adrenergic receptor agonists and antagonists. These compounds have been instrumental in the treatment of various conditions, including asthma, hypertension, and cardiac disorders.

One of the most well-known classes of drugs based on this scaffold is the β-adrenergic receptor agonists . These agents are crucial in the management of bronchoconstriction in asthma and chronic obstructive pulmonary disease (COPD). ijcce.ac.ir Early examples like isoproterenol (B85558), a non-selective β-agonist, paved the way for the development of more selective β2-agonists with fewer cardiovascular side effects. nih.gov Preclinical studies on these compounds have extensively characterized their bronchodilatory effects and structure-activity relationships.

Another significant area of research has been the development of phenylethanolamine N-methyltransferase (PNMT) inhibitors . PNMT is the enzyme responsible for the conversion of norepinephrine to epinephrine. researchgate.net Inhibitors of this enzyme are investigated for their potential to modulate the levels of these crucial neurotransmitters in the central nervous system and periphery. Preclinical research has explored the role of PNMT in conditions like Alzheimer's disease and ethanol (B145695) intoxication. researchgate.net

The table below summarizes some key preclinical findings for representative phenylethanolamine derivatives, highlighting the diverse biological activities associated with this scaffold.

Compound ClassExample CompoundPrimary Biological TargetKey Preclinical Findings
β-Adrenergic AgonistIsoproterenolβ1 and β2 Adrenergic ReceptorsPotent bronchodilator; increases heart rate and contractility.
β2-Adrenergic AgonistSalbutamolβ2 Adrenergic ReceptorSelective bronchodilation with reduced cardiac stimulation compared to non-selective agonists.
PNMT InhibitorSK&F 64139 (DCTQ)Phenylethanolamine N-methyltransferasePotent inhibition of adrenal and central nervous system PNMT.

Research Gaps and Future Directions in the Study of the Chemical Compound

Despite the extensive research on the phenylethanolamine scaffold, the specific compound this compound remains largely unexplored in the scientific literature. This presents several opportunities for future investigation.

Key Research Gaps:

Biological Activity Profile: The primary biological target(s) of this compound have not been determined. It is unknown whether it acts as an agonist or antagonist at adrenergic receptors, or if it interacts with other targets such as monoamine transporters or trace amine-associated receptors.

Structure-Activity Relationship (SAR) of the Pentyloxy Group: The precise influence of the 4-pentyloxy substituent on receptor binding affinity, selectivity, and functional activity is yet to be elucidated. Systematic studies comparing it to other alkoxy derivatives of varying chain lengths would be highly informative.

Pharmacokinetic Properties: There is no available data on the absorption, distribution, metabolism, and excretion (ADME) profile of this compound. The increased lipophilicity conferred by the pentyloxy group suggests that it may have different pharmacokinetic properties compared to more polar phenylethanolamine derivatives.

In Vivo Efficacy: Preclinical studies in animal models are necessary to determine if this compound has any therapeutic potential for conditions such as respiratory diseases, cardiovascular disorders, or neurological conditions.

Future Research Directions:

In Vitro Pharmacological Profiling: The initial step would be to screen this compound against a panel of adrenergic receptors (α1, α2, β1, β2, β3) and other relevant biological targets to determine its binding affinity and functional activity (agonist, antagonist, or allosteric modulator).

Comparative SAR Studies: Synthesis and evaluation of a series of 4-alkoxy-substituted 2-amino-2-phenylethanol (B122105) derivatives with varying alkyl chain lengths (e.g., methoxy (B1213986), ethoxy, propoxy, butoxy) would provide valuable insights into the role of lipophilicity and steric bulk at this position.

Metabolic Stability and Permeability Assays: In vitro assays to assess the metabolic stability of the compound in liver microsomes and its permeability across cell membranes (e.g., Caco-2 cell model) would provide an early indication of its drug-like properties.

Preclinical Efficacy Studies: Based on the in vitro profile, the compound could be advanced to in vivo studies in relevant animal models to assess its efficacy and potential therapeutic applications.

The systematic investigation of this compound and its analogs has the potential to contribute to the development of new chemical probes to study the intricacies of the adrenergic system and could potentially lead to the discovery of novel therapeutic agents.

Properties

IUPAC Name

2-amino-2-(4-pentoxyphenyl)ethanol;oxalic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H21NO2.C2H2O4/c1-2-3-4-9-16-12-7-5-11(6-8-12)13(14)10-15;3-1(4)2(5)6/h5-8,13,15H,2-4,9-10,14H2,1H3;(H,3,4)(H,5,6)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DSVXESSNVQSCHJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCOC1=CC=C(C=C1)C(CO)N.C(=O)(C(=O)O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H23NO6
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

313.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1177307-17-3
Record name Benzeneethanol, β-amino-4-(pentyloxy)-, ethanedioate (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1177307-17-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Synthetic Methodologies and Chemical Transformations of 2 Amino 2 4 Pentyloxy Phenyl Ethanol Oxalate and Its Analogues

General Synthetic Strategies for Phenylethanolamine Derivatives

Phenylethanolamines are characterized by a core structure consisting of a phenyl group attached to an ethanolamine (B43304) moiety. Their synthesis can be approached through several established routes. A common method is the reductive amination of α-hydroxy ketones or the reduction of α-amino ketones. mdpi.com One of the earliest documented syntheses involved the reduction of 2-nitro-1-phenyl-ethanol. wikipedia.org A more contemporary and higher-yielding approach is the reduction of benzoyl cyanide using powerful reducing agents like Lithium Aluminium Hydride (LiAlH4). wikipedia.org

Another prevalent strategy begins with acetophenone (B1666503) derivatives. mdpi.comgoogle.com This pathway may involve the following sequence:

α-Bromination: The acetophenone intermediate undergoes bromination at the α-carbon position. google.com

Amination: The resulting α-bromo acetophenone is reacted with an appropriate amine (e.g., tert-butylamine (B42293) or isopropylamine) in a nucleophilic substitution reaction to introduce the amino group. google.com

Reduction: The ketone group is then reduced to a hydroxyl group to form the final phenylethanolamine structure. google.com

For deuterium-labeled phenylethanolamine analogues, a three-step synthesis involving Friedel-Crafts acylation, nucleophilic substitution, and reduction has been described, which allows for the preparation of high-purity compounds. google.com These general strategies provide a versatile foundation for creating a wide array of substituted phenylethanolamine derivatives.

Derivatization Strategies and Analogue Synthesis

Derivatization is the process of chemically modifying a compound to produce a new compound, or derivative, with different properties. For phenylethanolamines, this is a key strategy for exploring structure-activity relationships and developing analogues with improved characteristics. nih.govnih.goviu.edu Derivatization can improve a molecule's stability or suitability for analysis by techniques like gas chromatography-mass spectrometry (GC-MS). iu.edu

Common derivatization strategies for amines include:

Acylation: Reaction with reagents like trifluoroacetic anhydride (B1165640) (TFAA). iu.edu

Silylation: Reaction with agents such as N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA). iu.edu

Alkylation: Using reagents like dimethylformamide-dimethyl acetal (B89532) (DMF-DMA). iu.edu

The synthesis of analogues involves systematically modifying different parts of the parent molecule. For a compound like 2-Amino-2-[4-(pentyloxy)phenyl]ethanol, analogues could be created by:

Varying the Alkoxy Chain: Replacing the pentyloxy group with other alkoxy groups of different lengths or branching.

Modifying the Phenyl Ring: Introducing other substituents onto the aromatic ring. Late-stage functionalization using palladium-catalyzed cross-coupling reactions on bromo-precursors is an effective strategy for this. nih.gov

Altering the Ethanolamine Side Chain: N-alkylation or N-acylation of the amino group, or modification of the hydroxyl group.

For example, a library of 2-amino-4-phenylthiazole (B127512) analogues was synthesized by modifying different sites on a lead compound to explore their anti-inflammatory activities. nih.gov Such systematic modifications are fundamental to the process of drug discovery and development.

Structural Modifications of the Alkoxy Moiety.

The alkoxy group at the para-position of the phenyl ring is a key target for structural modification to modulate the lipophilicity and pharmacokinetic properties of the molecule. A common strategy involves the synthesis of a homologous series of analogues with varying alkyl chain lengths. This is typically achieved by reacting a suitable precursor, such as 4-aminophenol, with a series of alkyl halides (e.g., bromoalkanes of different lengths) under Williamson ether synthesis conditions.

For instance, the synthesis of a series of 4-alkoxy-2-phenylquinoline derivatives has been reported, demonstrating the feasibility of introducing a range of alkoxy groups to a phenyl ring system. While not the exact same molecular scaffold, the synthetic principles are transferable. The general approach would involve the O-alkylation of a protected 4-hydroxyphenylethanolamine precursor, followed by deprotection and salt formation with oxalic acid.

Below is an interactive data table illustrating a hypothetical series of analogues with modified alkoxy moieties and their predicted change in lipophilicity, represented by the calculated logarithm of the partition coefficient (cLogP).

Alkoxy GroupAlkyl Chain LengthPredicted cLogP Variation
Methoxy (B1213986)1Decrease
Ethoxy2Decrease
Propoxy3Decrease
Butoxy4Decrease
Pentyloxy 5 Reference
Hexyloxy6Increase
Heptyloxy7Increase

Note: The cLogP values are qualitative predictions. Actual values would need to be determined experimentally.

Modifications of the Aminoethanol Backbone.

Modifications to the aminoethanol backbone are crucial for influencing the compound's interaction with its biological target and for altering its metabolic stability. These modifications can include N-alkylation or acylation of the amino group, and substitution or replacement of the hydroxyl group.

N-substituted derivatives can be prepared via reductive amination of the primary amine with various aldehydes or ketones. This reaction introduces a range of substituents, from small alkyl groups to larger, more complex moieties. Acylation of the amino group with acyl chlorides or anhydrides yields the corresponding amides.

The hydroxyl group can be a site for esterification or etherification. Furthermore, the entire ethanolamine side chain can be homologated or conformationally restricted. For example, the synthesis of β-amino alcohol derivatives from aromatic phenols and epichlorohydrin (B41342) with various amines showcases a general route that could be adapted for the synthesis of analogues with modified backbones. researchgate.net

Bioisosteric Replacements.

Bioisosterism is a widely used strategy in drug design to improve the pharmacological and pharmacokinetic properties of a lead compound without significantly altering its essential binding interactions. u-tokyo.ac.jpspirochem.com For 2-Amino-2-[4-(pentyloxy)phenyl]ethanol oxalate (B1200264), bioisosteric replacements can be considered for both the alkoxy moiety and the aminoethanol backbone.

For the pentyloxy group, classical bioisosteres could include other straight-chain or branched alkyl groups, as well as cycloalkylmethoxy groups. Non-classical bioisosteres might involve replacing the ether oxygen with a sulfur atom (thioether) or a methylene (B1212753) group. The phenyl ring itself could be replaced by other aromatic or heteroaromatic systems.

The amino and hydroxyl groups of the aminoethanol backbone are also amenable to bioisosteric replacement. For example, the hydroxyl group could be replaced with a fluorine atom or a methoxy group. cambridgemedchemconsulting.com The primary amino group could be replaced with other small polar groups. The application of bioisosteric replacements has been shown to be successful in the development of various therapeutic agents. researchgate.net

The following table provides examples of potential bioisosteric replacements for different parts of the 2-Amino-2-[4-(pentyloxy)phenyl]ethanol oxalate molecule.

Original MoietyPotential Bioisosteric ReplacementRationale
Pentyloxy (-O-C5H11)Hexyl (-C6H13)Maintain lipophilicity, remove ether linkage
Pentyloxy (-O-C5H11)Cyclopentylmethoxy (-CH2-c-C5H9)Introduce conformational rigidity
PhenylThienylModify electronic properties and metabolic profile
Hydroxyl (-OH)Fluoro (-F)Increase metabolic stability, alter hydrogen bonding
Amino (-NH2)Hydroxylamine (-NHOH)Modify basicity and hydrogen bonding potential

Stereoselective Synthesis Approaches.

The 2-amino-2-phenylethanol (B122105) structure contains a chiral center at the carbon bearing the amino and hydroxyl groups. The stereochemistry at this center is often critical for biological activity. Therefore, methods to obtain enantiomerically pure forms of this compound are highly important.

Chiral Resolution Techniques.

Chiral resolution is a common method for separating a racemic mixture into its individual enantiomers. wikipedia.org One of the most established techniques is the formation of diastereomeric salts. This involves reacting the racemic amine with a chiral resolving agent, which is typically a chiral acid such as tartaric acid or mandelic acid. wikipedia.org The resulting diastereomeric salts often have different solubilities, allowing for their separation by fractional crystallization. After separation, the desired enantiomer of the amine can be liberated by treatment with a base.

Another powerful technique for chiral resolution is chiral chromatography. nih.govyakhak.org Racemic mixtures can be separated on a chiral stationary phase (CSP) using high-performance liquid chromatography (HPLC). yakhak.org The two enantiomers interact differently with the chiral stationary phase, leading to different retention times and allowing for their separation.

Asymmetric Synthesis Methods.

Asymmetric synthesis aims to directly produce a single enantiomer, avoiding the need for resolving a racemic mixture. nih.gov For the synthesis of chiral amino alcohols, several asymmetric methods have been developed.

One approach involves the use of a chiral auxiliary. tcichemicals.com An achiral starting material is attached to a chiral auxiliary, which directs the stereochemical outcome of a subsequent reaction to form the desired chiral center. The auxiliary is then removed to yield the enantiomerically enriched product.

Catalytic asymmetric synthesis is a highly efficient method that uses a chiral catalyst to control the stereochemistry of a reaction. For the synthesis of chiral β-amino alcohols, asymmetric reduction of α-amino ketones or asymmetric aminohydroxylation of styrenes are common strategies. For example, the enantioselective microbial reduction of substituted acetophenones has been used to prepare chiral alcohols which are precursors to amino alcohols. mdpi.com Furthermore, asymmetric synthesis of unnatural α-amino acids has been achieved through photoredox-mediated C–O bond activation of aliphatic alcohols, a method that could potentially be adapted for the synthesis of the target molecule. nih.gov

Molecular Mechanism and Target Interaction Studies Preclinical, in Vitro

G-Protein Coupled Receptor (GPCR) Agonist Activity

No studies were identified that investigated the agonist activity of 2-Amino-2-[4-(pentyloxy)phenyl]ethanol oxalate (B1200264) at the GPR88 receptor. Consequently, there is no available data from in vitro assays such as TR-FRET cAMP or BRET cAMP, nor are there any GPR88 specificity studies involving knockout models for this compound. Furthermore, no information could be located regarding its effects in GTPγS binding assays in membrane preparations. While the GPR88 receptor is an area of active research for neuropsychiatric disorders, studies have focused on other chemical scaffolds.

Histamine (B1213489) Receptor Ligand Studies

The affinity of 2-Amino-2-[4-(pentyloxy)phenyl]ethanol oxalate for histamine receptors, particularly the H3 receptor, has not been characterized in the available scientific literature. Research into H3 receptor ligands is ongoing for various neurological conditions, but this specific compound does not appear in published screening or characterization studies.

Sigma Receptor Binding Affinity

There is no published data detailing the binding affinity of this compound for either the σ1 or σ2 sigma receptor subtypes. The sigma receptor field is extensive, with many compounds characterized, but this particular molecule is not among them.

Enzymatic Modulation: Cholinesterase Inhibitory Activity

An investigation into the potential cholinesterase inhibitory activity of this compound yielded no results. There are no reports of its effects on either butyrylcholinesterase (BuChE) or acetylcholinesterase (AChE).

Receptor Coupling and Signal Transduction Pathways

Information regarding the specific receptors to which this compound binds and the subsequent intracellular signaling cascades it may trigger is not available in the reviewed scientific literature. Preclinical in vitro studies would typically be required to identify the primary receptor targets and characterize the nature of the interaction (e.g., agonist, antagonist, or allosteric modulator).

Following receptor binding, a compound can initiate a variety of signal transduction pathways. These pathways are the mechanisms through which a cell converts an external signal into a functional response. Common pathways investigated in preclinical studies include, but are not limited to, the activation of G-protein-coupled receptors (GPCRs) leading to changes in second messengers like cyclic AMP (cAMP) or inositol (B14025) phosphates, or the modulation of ion channels or enzyme-linked receptors. Without experimental data, any discussion of the specific pathways affected by this compound would be speculative.

Table 1: Illustrative Data Table for Receptor Coupling and Signal Transduction Pathways

Target ReceptorCell Line/SystemCoupling MechanismSecond Messenger ModulationPathway Activated
Data Not AvailableData Not AvailableData Not AvailableData Not AvailableData Not Available

Potential Molecular Interactions with Other Biological Targets

Comprehensive screening for off-target interactions is a critical component of preclinical drug discovery to understand a compound's broader biological effects. Such studies assess the potential for a molecule to bind to and modulate the activity of unintended proteins, which can include other receptors, enzymes, transporters, or ion channels.

Currently, there are no publicly available preclinical in vitro studies that have systematically profiled the molecular interactions of this compound with a panel of other biological targets. Therefore, its selectivity profile and potential for off-target effects have not been characterized.

Table 2: Illustrative Data Table for Potential Molecular Interactions with Other Biological Targets

Off-TargetAssay TypeBinding Affinity (e.g., Ki, IC50)Functional Effect
Data Not AvailableData Not AvailableData Not AvailableData Not Available

Structure Activity Relationship Sar and Structure Property Relationship Spr Analyses

Impact of Alkoxy Chain Length and Substitution on Biological Activity

In studies of 2,5-dimethoxyphenethylamines, extending the 4-alkoxy group has been shown to generally increase binding affinities at serotonin (B10506) receptors, such as the 5-HT2A and 5-HT2C receptors. frontiersin.orgnih.gov This suggests that a longer alkoxy chain, like the pentyloxy group, may enhance the binding affinity of the compound to its target receptors. Similarly, research on nitazene (B13437292) analogues, a class of synthetic opioids, has demonstrated that the length of the alkoxy chain markedly influences their potency at the mu-opioid receptor (MOR). nih.gov In this series, an ethoxy chain resulted in the most potent analogue, while both methoxy (B1213986) and butoxy groups led to lower potency. nih.gov This indicates that there is likely an optimal chain length for activity, and potency may decrease with chains that are either too short or too long.

The following interactive table illustrates the hypothetical impact of varying alkoxy chain lengths on receptor binding affinity, based on general trends observed in related compound series.

Table 1: Illustrative Impact of Alkoxy Chain Length on Receptor Binding Affinity

Alkoxy Group Chain Length (Carbons) Relative Binding Affinity (Illustrative)
Methoxy 1 Low
Ethoxy 2 High
Propoxy 3 Moderate-High
Butoxy 4 Moderate
Pentyloxy 5 Moderate (Hypothesized)

It is important to note that this table is for illustrative purposes to demonstrate the concept of an optimal chain length for biological activity and is not based on experimental data for 2-Amino-2-[4-(pentyloxy)phenyl]ethanol oxalate (B1200264).

Role of Aromatic Ring Substitutions on Receptor Binding

Substituents on the aromatic ring play a critical role in the interaction of phenylethanolamine derivatives with their receptors. The position, number, and electronic properties of these substituents can significantly alter binding affinity and selectivity. For instance, in a series of 3,4-dihydroxytolazoline derivatives, fluorine substitution on the aromatic ring influenced their potency at α-adrenoceptors. nih.gov The position of the fluorine atom was crucial, with the 5-fluoro derivative being the most potent at the α-1 adrenoceptor. nih.gov

Generally, electron-withdrawing or electron-donating groups on the phenyl ring can modify the electronic distribution of the molecule, thereby affecting its interaction with the amino acid residues in the receptor's binding pocket. For β-adrenoceptor agonists, substitutions at the meta and para positions of the phenyl ring are particularly important for activity. Alkyl substitutions on the aromatic ring of catecholamine derivatives have been shown to decrease β-adrenoceptor blocking activity. nih.gov

The table below provides a hypothetical representation of how different substitutions on the aromatic ring could affect receptor binding, based on general principles of medicinal chemistry.

Table 2: Illustrative Effect of Aromatic Ring Substitutions on Receptor Binding

Substitution Pattern Electronic Effect Expected Impact on Receptor Binding (Illustrative)
Unsubstituted Phenyl Neutral Baseline Affinity
Para-alkoxy (e.g., Pentyloxy) Electron-donating Potentially enhanced affinity
Meta-hydroxyl Electron-donating May increase affinity through hydrogen bonding
Para-nitro Electron-withdrawing May decrease affinity
Ortho-fluoro Electron-withdrawing Variable, depends on specific receptor interactions

This table is a generalized illustration and the actual effects would be highly dependent on the specific receptor and the nature of the interaction.

Stereochemical Influence on Pharmacological Profile

2-Amino-2-[4-(pentyloxy)phenyl]ethanol oxalate possesses a chiral center at the carbon atom bearing the hydroxyl group and the amino group. Therefore, it can exist as two enantiomers, (R) and (S). The spatial arrangement of these groups is a critical factor in determining the pharmacological profile of the compound, as biological receptors are themselves chiral and often exhibit a high degree of stereoselectivity.

In the broader class of phenylethanolamines, it is well-established that the (R)-enantiomer is typically more potent at adrenergic receptors than the (S)-enantiomer. nih.gov For many β-agonists, the (R)-isomer is responsible for the therapeutic effects, while the (S)-isomer may be inactive or even contribute to adverse effects. nih.gov For example, in the case of the β-agonist albuterol, the (R)-isomer exhibits bronchodilatory effects, whereas the (S)-isomer has been suggested to have some pro-inflammatory properties. nih.gov

The differential activity of stereoisomers is due to the specific three-point interactions that the active enantiomer can form with the receptor, which the other enantiomer cannot achieve with the same efficacy. This principle of stereoselectivity is a fundamental concept in pharmacology. ijpsr.comtg.org.auijpras.comderangedphysiology.com

The following table illustrates the expected differences in pharmacological activity between the (R) and (S) enantiomers of a phenylethanolamine derivative.

Table 3: Illustrative Pharmacological Profile of (R) and (S) Enantiomers

Enantiomer Receptor Interaction Expected Pharmacological Activity (Illustrative)
(R)-enantiomer Optimal fit with receptor binding site High agonist activity
(S)-enantiomer Suboptimal fit with receptor binding site Low or no agonist activity; potential for different pharmacological effects

Relationship between Lipophilicity and Biological Potency

Lipophilicity, often expressed as the logarithm of the partition coefficient (log P), is a key physicochemical property that influences the absorption, distribution, metabolism, and excretion (ADME) of a drug, as well as its potency. sci-hub.secore.ac.ukbohrium.comnih.govresearchgate.netnih.govnih.govresearchgate.net In a series of related compounds, there is often a correlation between lipophilicity and biological activity.

Studies on various classes of compounds have shown that the relationship between lipophilicity and biological potency is often parabolic. This means that activity increases with lipophilicity up to an optimal point, after which further increases in lipophilicity lead to a decrease in activity. core.ac.uk Therefore, the pentyloxy group may place this compound within a favorable lipophilicity range for its intended biological target.

The following table provides a conceptual representation of the relationship between the number of carbon atoms in an alkoxy chain, the corresponding calculated log P (cLogP), and the expected biological potency.

Table 4: Illustrative Relationship between Alkoxy Chain Length, Lipophilicity, and Potency

Alkoxy Group Number of Carbons cLogP (Illustrative) Expected Biological Potency (Illustrative)
Methoxy 1 Low Low
Ethoxy 2 Moderate High
Propoxy 3 Moderate-High High
Butoxy 4 High Moderate
Pentyloxy 5 High Moderate (Hypothesized)

This table illustrates the general principle of an optimal lipophilicity for biological activity and is not based on experimental data for this specific homologous series.

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. nih.govnih.govmdpi.comresearchgate.netarxiv.orgarxiv.orgnih.govmdpi.comnih.gov These models use molecular descriptors, which are numerical representations of the physicochemical properties of the molecules, to predict the activity of new, unsynthesized compounds.

For phenylethanolamine derivatives, QSAR models have been developed to predict their activity at various receptors, such as adrenergic receptors. nih.govnih.gov These models often incorporate descriptors related to lipophilicity (e.g., log P), electronic properties (e.g., atomic charges), and steric parameters (e.g., molecular volume or shape indices).

A typical QSAR equation might take the following form:

log(1/C) = a(log P) - b(log P)2 + c(σ) + d(Es) + e

Where:

log(1/C) is the biological activity (e.g., the inverse of the effective concentration).

log P is the logarithm of the partition coefficient (a measure of lipophilicity).

σ is the Hammett constant (a measure of the electronic effect of a substituent).

Es is the Taft steric parameter.

a, b, c, d, and e are constants determined by regression analysis.

While a specific QSAR model for this compound and its close analogs is not available in the public domain, the development of such a model would be a valuable tool in the rational design of new derivatives with improved potency and selectivity. By analyzing the coefficients in a QSAR model, researchers can gain insights into which molecular properties are most important for biological activity and use this information to guide further synthetic efforts.

Preclinical Pharmacological Evaluation and Research Applications

In Vitro Cell-Based Assays for Functional Activity

The initial step in characterizing a novel GPR88 agonist involves determining its functional activity using in vitro cell-based assays. GPR88 is known to couple to Gαi proteins, which inhibit the production of cyclic AMP (cAMP). nih.gov Consequently, a standard method for assessing agonist activity is a cAMP functional assay. nih.govmedchemexpress.com

These assays are typically conducted in host cell lines, such as Human Embryonic Kidney 293 (HEK293) or Chinese Hamster Ovary (CHO) cells, which have been engineered to express the human GPR88 receptor. nih.gov In this system, researchers first stimulate the cells with a substance like isoproterenol (B85558) to increase intracellular cAMP levels. The introduction of a GPR88 agonist is then expected to inhibit this stimulated cAMP accumulation in a concentration-dependent manner. nih.gov This inhibitory effect is specific to cells expressing GPR88, confirming that the compound's action is mediated through the target receptor. nih.gov The potency of the agonist is quantified by its half-maximal effective concentration (EC₅₀), which represents the concentration required to achieve 50% of the maximum inhibitory effect. For instance, the potent GPR88 agonist RTI-13951-33 demonstrated an EC₅₀ of 25 nM in such an assay. nih.govmedchemexpress.com

In addition to cAMP assays, other techniques like Bioluminescence Resonance Energy Transfer (BRET) assays can be employed. A hGPR88 Gi1 BRET assay, for example, measures the interaction between the GPR88 receptor and its associated G-protein, providing another quantitative measure of receptor activation. opnme.com These in vitro assays are crucial for establishing the potency and efficacy of new chemical entities before they advance to more complex biological systems.

Table 1: In Vitro Functional Activity of Representative GPR88 Agonists
CompoundAssay TypePotency (EC₅₀)Reference
RTI-13951-33cAMP Functional Assay25 nM nih.govmedchemexpress.com
2-PCCAcAMP Functional Assay116 nM medchemexpress.com
GPR88 agonist 2cAMP Functional Assay14 µM medchemexpress.com
GPR88 agonist 3cAMP Functional Assay204 nM medchemexpress.com

Ex Vivo and In Vivo Studies in Animal Models (e.g., Rodents)

Following in vitro characterization, promising compounds are evaluated in animal models, typically rodents, to understand their physiological and behavioral effects. GPR88 knockout mice have provided foundational knowledge, demonstrating phenotypes such as altered motor coordination, increased anxiety-like behavior, and enhanced sensitivity to rewarding stimuli. opnme.com The administration of synthetic GPR88 agonists to wild-type animals allows researchers to pharmacologically probe the functions suggested by these genetic studies. nih.govnih.gov For example, in vivo studies in rats have shown that the GPR88 agonist RTI-13951-33 can significantly reduce alcohol self-administration and intake in a dose-dependent manner, suggesting a role for GPR88 in modulating reward-seeking behaviors. nih.gov Another study discovered a GPR88 agonist that reduced morphine-induced locomotor activity in mice, pointing to the receptor's involvement in opioid signaling pathways. nih.gov

For a CNS-targeted drug, the ability to cross the blood-brain barrier (BBB) is paramount. The brain permeability of GPR88 agonists is a critical parameter assessed during preclinical development. nih.govopnme.com Initial screening is often performed using in vitro models, such as the Madin-Darby Canine Kidney (MDCK) cell line expressing the human P-glycoprotein (Pgp) efflux transporter. nih.gov Pgp is a key component of the BBB that actively pumps foreign substances out of the brain, and compounds that are Pgp substrates may have poor brain bioavailability. nih.govopnme.com In this assay, compounds are applied to the apical side of a polarized MDCK cell monolayer, and the percentage transported to the basal side is measured. A transport rate of over 10% is generally considered desirable. nih.gov

In vivo assessment provides a more definitive measure of brain penetration. This typically involves administering the compound to rodents and measuring its concentration in both the brain and plasma at various time points. nih.gov The brain-to-plasma (B/P) ratio, often calculated from the area under the curve (AUC) of the concentration-time profiles, is a key metric. For example, compound 27, a phenylglycinol derivative, showed a B/P ratio of 0.5, while RTI-13951-33 also had a ratio of 0.5, indicating sufficient brain exposure for receptor modulation. nih.govnih.gov

Table 2: Brain Permeability of Representative GPR88 Agonists
CompoundAssay/MetricResultReference
RTI-13951-33MDCK Permeability (% A to B)>10% nih.gov
Compound 2 (2-PCCA analog)MDCK Permeability (% A to B)1% nih.gov
Compound 27Brain to Plasma (B/P) Ratio0.5 nih.gov
RTI-13951-33Brain to Plasma AUC Ratio0.5 nih.gov

Pharmacokinetic (PK) studies are essential to understand how an organism absorbs, distributes, metabolizes, and excretes a compound. For GPR88 agonists, PK properties are evaluated in preclinical species like mice to ensure that the compound has a suitable profile for in vivo behavioral assessments. nih.govnih.gov Key parameters investigated include the maximum concentration (Cₘₐₓ) in the brain, the time to reach Cₘₐₓ, and the elimination half-life. nih.gov For RTI-13951-33, following intraperitoneal administration in rats, the brain concentration peaked at 60 minutes with a Cₘₐₓ of 287 ng/mL and an apparent half-life of 87 minutes. nih.gov Such data are crucial for designing dosing regimens in behavioral studies to ensure that brain concentrations are maintained above the EC₅₀ for the target receptor. nih.gov Improving drug-like properties, such as metabolic stability and aqueous solubility, is a key focus of medicinal chemistry efforts to optimize PK profiles. nih.govnih.gov

Development as Molecular Probes for GPR88 Function

Given that the endogenous ligand for GPR88 remains undiscovered, potent and selective synthetic agonists are invaluable as molecular probes or tool compounds to elucidate the receptor's in vivo functions. nih.govnih.gov These compounds allow for the acute pharmacological activation of GPR88, complementing the chronic loss-of-function approach provided by knockout animal models. opnme.com The development of agonists with favorable pharmacokinetic properties and brain penetration, such as BI-9508 and RTI-13951-33, has been a critical step forward, enabling researchers to investigate the behavioral consequences of GPR88 activation in animals. nih.govnih.gov These tools are essential for validating GPR88 as a therapeutic target and for exploring the complex neurobiological circuits it modulates. nih.gov

Exploration of Neurobiological Mechanisms in Preclinical Models

The use of GPR88 agonists in preclinical models helps to unravel the neurobiological mechanisms underlying the receptor's function. GPR88 is highly expressed in the medium spiny neurons of the striatum, a brain region critical for motor control, cognition, and reward processing. nih.govnih.gov Evidence suggests GPR88 plays a role in regulating dopaminergic and glutamatergic neurotransmission. nih.govmedchemexpress.com Studies in Gpr88 knockout mice show that the absence of the receptor leads to a hypersensitivity of the dopamine (B1211576) system. nih.gov Furthermore, research has revealed that GPR88 expression can blunt the signaling of other GPCRs, including opioid receptors. elifesciences.org In Gpr88 knockout mice, behavioral responses to the µ-opioid receptor agonist morphine, such as locomotor sensitization and analgesia, were facilitated, indicating a tonic inhibitory action of GPR88 on opioid signaling. elifesciences.org By using agonists in preclinical models, researchers can further dissect these interactions and understand how GPR88 activation modulates the activity of key neural circuits involved in CNS disorders. nih.govelifesciences.org

Theoretical and Computational Chemistry Studies

Molecular Docking and Ligand-Receptor Interaction Modeling

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. For a compound like 2-Amino-2-[4-(pentyloxy)phenyl]ethanol, which belongs to the phenylethanolamine class, molecular docking studies would be instrumental in predicting its binding affinity and mode of interaction with various biological targets.

A typical molecular docking study for this compound would involve:

Preparation of the Ligand: The 3D structure of 2-Amino-2-[4-(pentyloxy)phenyl]ethanol would be generated and optimized to find its lowest energy conformation.

Selection and Preparation of the Receptor: A specific protein target, such as a G-protein coupled receptor (e.g., a beta-adrenergic receptor), would be chosen based on the known pharmacology of similar phenylethanolamine derivatives. The protein structure would be prepared by removing water molecules, adding hydrogen atoms, and defining the binding site.

Docking Simulation: A docking algorithm would be used to fit the ligand into the receptor's binding site in numerous possible conformations and orientations.

Scoring and Analysis: The resulting poses would be "scored" based on various energy functions to estimate the binding affinity. The interactions, such as hydrogen bonds, hydrophobic interactions, and van der Waals forces between the ligand and amino acid residues of the receptor, would be analyzed.

However, no specific molecular docking studies for 2-Amino-2-[4-(pentyloxy)phenyl]ethanol oxalate (B1200264) have been published to date.

Quantum Chemical Calculations (e.g., DFT, HF)

Quantum chemical calculations, such as Density Functional Theory (DFT) and Hartree-Fock (HF) methods, are fundamental for understanding the electronic structure and properties of a molecule. These calculations can provide insights into molecular geometry, vibrational frequencies, and electronic properties like HOMO-LUMO energy gaps, which are crucial for assessing chemical reactivity.

For 2-Amino-2-[4-(pentyloxy)phenyl]ethanol oxalate, DFT calculations could be employed to:

Determine the optimized molecular geometry.

Calculate the distribution of electron density and the molecular electrostatic potential (MEP) map, identifying regions prone to electrophilic or nucleophilic attack.

Compute the energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) to predict reactivity.

Despite the power of these methods, specific DFT or HF calculation results for this compound are not available in the literature.

Conformational Analysis and Molecular Dynamics Simulations

The flexibility of the pentyloxy chain and the rotatable bonds in the ethanolamine (B43304) moiety make conformational analysis and molecular dynamics (MD) simulations particularly relevant.

Conformational Analysis: This would involve systematically rotating the flexible bonds of the molecule to identify all possible low-energy conformations (conformers) and determining their relative stabilities.

Molecular Dynamics (MD) Simulations: An MD simulation would model the atomic motions of the molecule over time, providing a detailed picture of its dynamic behavior in different environments (e.g., in a vacuum or in a solvent like water). This can reveal how the molecule changes its shape and interacts with its surroundings.

Currently, there are no published studies detailing the conformational landscape or the dynamic behavior of this compound.

Prediction of Spectroscopic Properties

Computational chemistry can be a powerful tool for predicting various spectroscopic properties, which can then be used to interpret experimental data. For this compound, methods like DFT can be used to predict:

Infrared (IR) and Raman spectra: By calculating the vibrational frequencies of the molecule.

Nuclear Magnetic Resonance (NMR) spectra: By calculating the chemical shifts of the 1H and 13C atoms.

UV-Vis spectra: By calculating the electronic transition energies.

A table of hypothetical predicted spectroscopic data is presented below to illustrate what such a study would yield.

PropertyPredicted Value (Illustrative)
Key IR Frequencies (cm⁻¹)~3400 (O-H), ~3300 (N-H), ~1250 (C-O)
¹H NMR Chemical Shifts (ppm)Aromatic: 6.8-7.2, Alkoxy: 0.9-4.0
¹³C NMR Chemical Shifts (ppm)Aromatic: 115-160, Alkoxy: 14-70
UV-Vis λmax (nm)~275

Note: The data in this table is illustrative and not based on actual published calculations for the compound.

Chemogenomic and Ligand-Based Virtual Screening Approaches

Chemogenomics aims to understand the interaction of all possible ligands with all possible biological targets. Ligand-based virtual screening uses the knowledge of known active molecules to identify others that are likely to be active at the same target.

If 2-Amino-2-[4-(pentyloxy)phenyl]ethanol were identified as an active compound, it could be used as a query in ligand-based virtual screening to find other molecules with similar properties (e.g., shape, and electronic features) from large chemical databases. This could accelerate the discovery of new compounds with similar biological activity. However, no such screening studies involving this specific compound have been reported.

Future Perspectives and Emerging Research Directions

Development of Next-Generation Analogues

The development of next-generation analogues of phenylethanolamine compounds is a primary focus of ongoing research. The goal is to synthesize molecules with enhanced potency, selectivity, and improved pharmacokinetic properties. nih.gov For a compound like 2-Amino-2-[4-(pentyloxy)phenyl]ethanol, this involves systematically modifying its structure. Key areas for modification include:

Aromatic Ring Substitution: Introducing different functional groups onto the phenyl ring can significantly alter the molecule's interaction with its biological target. nih.gov

Ethanolamine (B43304) Side Chain: Modifications to the ethanolamine portion of the molecule can influence its binding affinity and intrinsic activity.

Pentyloxy Tail: Altering the length and composition of the alkoxy chain can modulate the compound's lipophilicity, thereby affecting its absorption, distribution, metabolism, and excretion (ADME) profile.

A significant area of development is the creation of "bisubstrate analogues." These are molecules designed to mimic both the substrate (like norepinephrine) and the cofactor (like S-adenosyl-l-methionine or SAM) of an enzyme, potentially leading to highly potent and specific inhibitors. nih.govresearchgate.net By applying these principles, researchers aim to create novel compounds based on the 2-Amino-2-[4-(pentyloxy)phenyl]ethanol scaffold for a variety of research and therapeutic applications. nih.govnih.gov

Table 1: Potential Modifications for Next-Generation Analogues

Molecular Section Potential Modification Desired Outcome
Phenyl Ring Addition of electron-withdrawing groups Enhanced potency and selectivity
Ethanolamine Group Stereochemical variations (R/S isomers) Improved target binding and efficacy
Alkoxy Chain Altering chain length or adding branching Optimized pharmacokinetic properties

Integration with Advanced Biological Techniques (e.g., Optogenetics, Chemogenetics)

The fields of optogenetics and chemogenetics offer powerful methods for controlling and observing the activity of specific cells and neural circuits. mit.edutocris.comnews-medical.net Small molecules like 2-Amino-2-[4-(pentyloxy)phenyl]ethanol are poised to play a crucial role in these advanced techniques.

Chemogenetics involves the use of genetically engineered receptors that are activated by specific, otherwise inert, small molecules ("designer drugs"). acs.orgbio-techne.com A compound derived from 2-Amino-2-[4-(pentyloxy)phenyl]ethanol could potentially be developed as a selective ligand for such a "Designer Receptor Exclusively Activated by a Designer Drug" (DREADD). bio-techne.com This would allow researchers to precisely control the activity of cells expressing the DREADD in living organisms, providing invaluable insights into their function in health and disease. nih.govaddgene.org

Optogenetics uses light to control cells that have been genetically modified to express light-sensitive proteins. synthneuro.orgnih.gov While this field primarily relies on genetic modifications, there is a growing interest in developing photoswitchable small molecules. An analogue of 2-Amino-2-[4-(pentyloxy)phenyl]ethanol could be designed to change its shape and biological activity in response to specific wavelengths of light. Such a "photopharmaceutical" could offer a high degree of temporal and spatial control over its target, complementing traditional optogenetic approaches. harvard.edu

Application in Chemical Biology Tools for Investigating Biological Systems

Beyond direct therapeutic applications, there is significant potential to develop 2-Amino-2-[4-(pentyloxy)phenyl]ethanol into a chemical probe to explore biological systems. nih.gov Chemical probes are small molecules used to perturb and study the function of a specific protein or pathway. mdpi.com

To be an effective probe, a molecule should ideally be:

Potent and Selective: It should interact strongly with its intended target with minimal off-target effects. nih.gov

Characterized Mechanism of Action: Researchers must understand how the probe interacts with its target at a molecular level.

Accompanied by an Inactive Control: A structurally similar molecule that lacks biological activity is crucial for confirming that the observed effects are due to the intended target interaction. nih.gov

By attaching fluorescent tags or other reporter groups, derivatives of 2-Amino-2-[4-(pentyloxy)phenyl]ethanol could be used to visualize the location and dynamics of their target proteins within living cells. ucsd.edunih.gov Furthermore, affinity-based probes could be developed to identify the binding partners of its target, helping to map out complex cellular signaling networks. mdpi.com

Exploration of Novel Molecular Targets

While phenylethanolamine structures are traditionally associated with adrenergic receptors and certain enzymes like Phenylethanolamine N-methyltransferase (PNMT), the vast complexity of the human proteome suggests that there may be undiscovered targets for compounds like 2-Amino-2-[4-(pentyloxy)phenyl]ethanol. nih.govmdpi.com

Future research will likely involve unbiased screening approaches to identify new molecular targets. mdpi.com Techniques such as phenotypic screening, where the effect of a compound on cell behavior is observed without a preconceived target, can reveal unexpected biological activities. If 2-Amino-2-[4-(pentyloxy)phenyl]ethanol or its analogues show an interesting phenotypic effect, subsequent target deconvolution studies using proteomics and genetic approaches can pinpoint the responsible protein. mdpi.com This exploration could open up entirely new avenues for understanding disease and developing novel therapeutic strategies.

Q & A

Q. How can researchers evaluate the compound’s potential as a chiral catalyst or pharmaceutical intermediate?

  • Application Testing : Screen for enantioselectivity in asymmetric synthesis (e.g., ketone reductions). Compare with established catalysts (e.g., BINOL derivatives). For drug development, conduct in vitro cytotoxicity (MTT assay) and metabolic stability (microsomal incubation) studies .
  • Regulatory Considerations : Align characterization with FDA guidelines for impurities (<0.15% for genotoxic species) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.